molecular formula C9H12FNO2S B2818480 2-(3-Fluorophenyl)propane-1-sulfonamide CAS No. 1892497-64-1

2-(3-Fluorophenyl)propane-1-sulfonamide

Cat. No.: B2818480
CAS No.: 1892497-64-1
M. Wt: 217.26
InChI Key: GECLCEKRULIFPA-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propane-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a propane chain, which is further substituted with a fluorophenyl group. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .

Scientific Research Applications

2-(3-Fluorophenyl)propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the bacterial enzyme dihydropteroate synthase (dhps) . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 2-(3-Fluorophenyl)propane-1-sulfonamide, act as competitive inhibitors of DHPS . They mimic the natural substrate of the enzyme, p-aminobenzoic acid (pABA), and bind to the active site of DHPS, preventing the enzyme from catalyzing the conversion of pABA to dihydropteroate, a key step in folic acid synthesis .

Biochemical Pathways

By inhibiting DHPS, sulfonamides disrupt the synthesis of folic acid, a vital component of the bacterial cell’s biochemical machinery . Folic acid is necessary for the synthesis of nucleotides, the building blocks of DNA. Therefore, the inhibition of folic acid synthesis by sulfonamides leads to a halt in DNA synthesis and, consequently, bacterial growth .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The ultimate result of the action of this compound is the inhibition of bacterial growth. By blocking the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides needed for DNA replication. This halts the proliferation of the bacterial population .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)propane-1-sulfonamide typically involves the reaction of 3-fluorobenzene with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the sulfonamide group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)propane-1-sulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, making it a valuable compound for drug development and other research applications .

Properties

IUPAC Name

2-(3-fluorophenyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-7(6-14(11,12)13)8-3-2-4-9(10)5-8/h2-5,7H,6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECLCEKRULIFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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